![molecular formula C15H13FN2O2 B2395827 (2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoropyridin-4-yl)methanon CAS No. 1779183-40-2](/img/structure/B2395827.png)

(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoropyridin-4-yl)methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

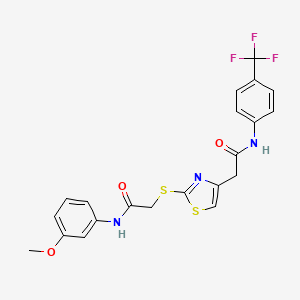

(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoropyridin-4-yl)methanone, also known as DOX, is a novel compound that has attracted attention in the scientific community due to its potential as a therapeutic agent. DOX belongs to the class of oxazepine derivatives, which have been shown to exhibit a wide range of biological activities including antitumor, anticonvulsant, and antidepressant effects. In

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Benzoxazepin-Derivate wurden synthetisiert und auf ihre Antitumoreigenschaften hin untersucht . Beispielsweise zeigten 4-[(E)-2-(2-Chlorphenyl)ethenyl]-2,2-dimethyl-2,3-dihydro-1,5-benzoxazepin (RS03) und RS12 eine potente Zytotoxizität sowohl in benignen (MCF-7) als auch in metastasierenden (MDA-MB-231) Brustkrebszellen . Diese Verbindungen waren selektiver für die MCF-7-Zellen, wobei RS03 die potenteste Verbindung war .

AMPA-Rezeptor-Modulatoren

Einige 3,4-Dihydro-2H-1,2,4-benzothiadiazin-1,1-dioxide wurden synthetisiert und als Aktivatoren von AMPA-Rezeptoren getestet . Die aktivste Verbindung, 4-Ethyl-7-fluor-3,4-dihydro-2H-1,2,4-benzothiadiazin-1,1-dioxid, erwies sich in vivo als signifikant .

KATP-Kanal-Aktivatoren

Derselbe Wissenschaftler und sein Mitarbeiter synthetisierten 2007 eine Reihe von 3,4-Dihydro-2H-1,2,4-benzothiadiazin-1,1-dioxiden, die als Aktivatoren von KATP-Kanälen hergestellt und getestet wurden .

Synthese anderer Verbindungen

Die KOH-induzierte chemodivergente Benzannulation von ortho-Fluorbenzamiden mit 2-Propyn-1-ol kann entweder 1,4-Benzoxazepin-5(4H)-one oder 1,3-Benzoxazin-4(4H)-one in guten Ausbeuten mit hoher Selektivität liefern . Dies deutet darauf hin, dass unsere Verbindung möglicherweise für die Synthese anderer komplexer Verbindungen verwendet werden könnte.

Wirkmechanismus

Target of Action

Similar compounds, such as 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2h)-ones, have been evaluated for their anticonvulsant effects . This suggests that the compound may interact with targets involved in neuronal signaling, such as ion channels or neurotransmitter receptors.

Mode of Action

Based on its structural similarity to other benzoxazepinones, it may interact with its targets by binding to specific sites, thereby modulating their activity .

Biochemical Pathways

The compound may affect biochemical pathways involved in neuronal signaling, given its potential anticonvulsant effects . This could include pathways related to the synthesis, release, or reuptake of neurotransmitters, or the regulation of ion channels. The downstream effects could involve changes in neuronal excitability or synaptic transmission.

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. If it indeed has anticonvulsant effects, as suggested by studies on similar compounds , it could potentially reduce neuronal excitability or alter synaptic transmission, thereby preventing or reducing the frequency of seizures.

Vorteile Und Einschränkungen Für Laborexperimente

(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoropyridin-4-yl)methanone has several advantages and limitations for lab experiments. One advantage is its potent and broad-spectrum antitumor activity, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. Another advantage is its ability to enhance the sensitivity of cancer cells to radiation therapy and chemotherapy, which may improve the efficacy of these treatments. However, (2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoropyridin-4-yl)methanone also has several limitations, including its potential toxicity and side effects, which may limit its clinical use. In addition, the mechanism of action of (2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoropyridin-4-yl)methanone is complex and not fully understood, which may make it difficult to interpret experimental results.

Zukünftige Richtungen

There are several future directions for research on (2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoropyridin-4-yl)methanone. One direction is to further elucidate the mechanism of action of (2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoropyridin-4-yl)methanone and identify new targets for its therapeutic activity. Another direction is to develop new formulations of (2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoropyridin-4-yl)methanone that improve its pharmacokinetic properties and reduce its toxicity. In addition, future research could focus on identifying biomarkers that predict the response of cancer cells to (2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoropyridin-4-yl)methanone, which may help to personalize cancer treatment. Finally, future research could explore the potential of (2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoropyridin-4-yl)methanone as a therapeutic agent in other fields of medicine, such as neurology and immunology.

Synthesemethoden

The synthesis of (2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoropyridin-4-yl)methanone involves the reaction of 3-fluoropyridine-4-carboxaldehyde with 2-amino-5,6,7,8-tetrahydrobenzo[f][1,4]oxazepin-4-one in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism to yield (2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoropyridin-4-yl)methanone as a white solid with a melting point of 137-139°C. The purity and identity of the compound can be confirmed by various spectroscopic techniques such as NMR, IR, and MS.

Eigenschaften

IUPAC Name |

3,5-dihydro-2H-1,4-benzoxazepin-4-yl-(3-fluoropyridin-4-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O2/c16-13-9-17-6-5-12(13)15(19)18-7-8-20-14-4-2-1-3-11(14)10-18/h1-6,9H,7-8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXVNSXPWKTQCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2CN1C(=O)C3=C(C=NC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-methyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2395745.png)

![N-(2-chloro-4-methylphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![(NE)-N-[(1,4-dimethylimidazol-2-yl)methylidene]hydroxylamine](/img/structure/B2395751.png)

![7-(Cyclopropylmethyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B2395754.png)

![N'-(3,4-Dimethylphenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide](/img/structure/B2395758.png)

![N-(4-isopropylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2395759.png)

![(2S)-2-[(3-Amino-2,2-dimethylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride](/img/structure/B2395760.png)

![N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]acetamide](/img/structure/B2395761.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2395762.png)

![Prop-2-enyl 5-(3-fluorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2395765.png)